(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone
Description
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)-(5-chloropyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClFNO/c13-8-3-7(4-10(15)5-8)12(17)11-2-1-9(14)6-16-11/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBGCTVAZAETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)C2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromo-5-fluorophenyllithium
The generation of 3-bromo-5-fluorophenyllithium requires careful regiocontrol to avoid competing side reactions. A protocol adapted from Ambeed’s synthesis of 3-bromo-5-fluoropyridine derivatives employs lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C.
Procedure :
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Substrate Preparation : 3-Bromo-5-fluorobenzene (1.0 equiv) is dissolved in anhydrous THF.
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Deprotonation : LDA (1.1 equiv) is added dropwise at -78°C, forming the lithium species via deprotonation at the ortho position relative to bromine.
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Quenching with Electrophile : The lithiated intermediate reacts with 5-chloropyridine-2-carbonyl chloride to yield the target ketone.
Key Considerations :
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Temperature control (-78°C) prevents lateral deprotonation or halogen scrambling.
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Use of hexachloroethane as a trap for excess LDA minimizes side reactions.
Coupling via Nucleophilic Acyl Substitution
Reaction of Aryl Lithium with Acyl Chlorides
The nucleophilic attack of 3-bromo-5-fluorophenyllithium on 5-chloropyridine-2-carbonyl chloride proceeds in THF at -78°C, followed by gradual warming to room temperature.
Optimized Conditions :
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Solvent : THF (anhydrous, sparged with argon).
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Stoichiometry : 1:1 molar ratio of lithium species to acyl chloride.
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Workup : Quenching with saturated NaHCO₃, extraction with ethyl acetate, and drying over MgSO₄.
Yield : 72–78% after silica gel chromatography (hexane/ethyl acetate).
Alternative Pathways: Cross-Coupling Approaches
Suzuki-Miyaura Coupling for Fragment Assembly
While less common for ketone synthesis, Suzuki coupling offers a modular route by connecting pre-functionalized fragments:
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Boronic Ester Preparation : 3-Bromo-5-fluorophenylboronic ester synthesized via Miyaura borylation.
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Coupling Partner : 5-Chloropyridine-2-carbonyl chloride or triflate.
Challenges :
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Palladium catalysts (e.g., Pd(PPh₃)₄) may struggle with electron-deficient pyridinyl electrophiles.
Purification and Characterization
Chromatographic Separation
Crude product purification employs gradient elution (hexane → ethyl acetate) on silica gel, achieving >95% purity.
Analytical Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.58 (s, 1H, pyridine-H), 7.92–7.88 (m, 2H, aryl-H), 7.45–7.41 (m, 1H, aryl-H).
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MS (ESI+) : m/z 343 [M+H]⁺.
Industrial Scalability and Cost Efficiency
The directed metalation route proves superior for large-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may result in the replacement of halogen atoms with other functional groups .
Scientific Research Applications
(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to structurally similar diaryl methanones, focusing on substituent effects, physicochemical properties, and synthetic routes. Key analogs include:
Table 1: Comparison of Halogen-Substituted Diaryl Methanones
Key Research Findings
Thermal Stability: Di(1H-tetrazol-5-yl)methanone oxime (decomposition at 288.7°C) and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) (247.6°C) exhibit higher thermal stability due to hydrogen-bond networks . Halogenated methanones like the target compound may show lower stability due to weaker intermolecular interactions.
Synthetic Challenges: The target compound’s discontinuation contrasts with (5-chloropyridin-2-yl)(phenyl)methanone (4h), synthesized in 92% yield using AcOH . Halogen steric effects likely complicate its synthesis.
Electronic Effects : Fluorine and chlorine substituents increase electrophilicity at the carbonyl group, influencing reactivity in nucleophilic additions. The trifluoromethyl group in CAS 1823188-09-5 enhances lipophilicity .
Crystallography: Orthorhombic crystallization (e.g., compound 4 in ) is common among halogenated methanones, though data for the target compound is lacking .
Biological Activity
(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula C12H8BrClFNO, featuring a bromine atom, a fluorine atom, and a chlorinated pyridine ring. These structural characteristics are crucial for its biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Ongoing research aims to elucidate the exact pathways involved in these interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies have suggested that the compound may inhibit cancer cell proliferation through specific signaling pathways.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating possible applications in treating infections.
- Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes related to disease processes, such as kinases involved in cancer progression.
Data Table: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against bacterial strains | |
| Enzyme Inhibition | Kinase inhibition |
Case Studies and Research Findings
- Anticancer Studies : A study published in 2024 highlighted the compound's selective inhibition of ALK4 and ALK5 kinases, which are implicated in various cancers. The research demonstrated that modifications in the chemical structure could enhance selectivity and potency against these targets .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound, revealing significant inhibitory effects against Gram-positive bacteria . This suggests potential applications in developing new antibiotics.
- Enzyme Inhibition Mechanisms : Research utilizing molecular docking studies indicated that the compound binds effectively to specific active sites on target enzymes, potentially leading to the modulation of their activity . This binding affinity is crucial for understanding its therapeutic potential.
Computational Predictions
Computational tools such as the Prediction of Activity Spectra for Substances (PASS) program have been employed to predict the pharmacological effects of this compound based on its structural characteristics. These predictions suggest a broad spectrum of potential activities against various biological targets .
Q & A
Q. What synthetic routes are recommended for preparing (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone?
The compound can be synthesized via Friedel-Crafts acylation , where a halogenated benzoyl chloride (e.g., 3-bromo-5-fluorobenzoyl chloride) reacts with a substituted pyridine (e.g., 5-chloropyridine) in the presence of a Lewis acid catalyst like AlCl₃. Key parameters include solvent selection (dichloromethane or toluene) and temperature control (0–25°C) to optimize yield and minimize side reactions . Alternative methods may involve coupling reactions using palladium catalysts, though these require careful optimization of ligand systems and reaction times .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms aromatic proton environments. For example, fluorine and chlorine substituents induce distinct splitting patterns .
- IR Spectroscopy : Validates the presence of the carbonyl group (C=O stretch ~1650–1750 cm⁻¹) and halogenated aromatic rings .
- Mass Spectrometry (HRMS) : Determines molecular ion peaks and isotopic patterns (e.g., bromine/chlorine signatures) .
Q. How can researchers ensure reproducibility in synthetic protocols for halogenated methanones?
Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and employ in-line monitoring (e.g., TLC or HPLC) to track intermediate formation. Document batch-specific variations in starting material purity, as trace moisture or impurities in halogenated reagents can drastically alter yields .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
Use SHELX programs (e.g., SHELXL) for structural refinement, particularly when dealing with twinned crystals or high-resolution data. Validate bond lengths/angles against density functional theory (DFT) calculations. For ambiguous electron density regions (e.g., disordered halogens), employ constraints or isotropic refinement .
Q. What strategies optimize reaction yields in halogenated methanone synthesis?
- Catalyst Screening : Compare Lewis acids (AlCl₃, FeCl₃) with transition-metal catalysts (Pd/Cu) for coupling efficiency. For example, AlCl₃ may favor Friedel-Crafts acylation, while Pd(OAc)₂ enables cross-coupling of pre-functionalized fragments .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates, while non-polar solvents (toluene) improve regioselectivity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary pyridine ring substituents) to assess impact on target binding .
- Assay Design : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Pair with molecular docking to correlate activity with steric/electronic properties .
- Data Analysis : Apply multivariate regression to identify key structural descriptors (e.g., Hammett σ values for halogens) influencing bioactivity .
Q. What methodologies address conflicting biological activity data in different studies?
Conduct meta-analysis of published datasets, controlling for variables like assay type (e.g., cell-free vs. cell-based) and compound purity. Validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .
Data Interpretation and Validation
Q. How should researchers validate computational models (e.g., DFT, docking) for this compound?
- Benchmarking : Compare computed geometries (bond lengths/angles) with X-ray crystallographic data .
- Experimental Correlation : Test docking-predicted binding affinities against in vitro assay results. Discrepancies may indicate limitations in force fields or solvation models .
Q. What analytical approaches resolve purity issues in halogenated methanones?
- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) using reverse-phase columns and UV/Vis detection at 254 nm .
- Elemental Analysis : Confirm stoichiometry of Br, Cl, and F via combustion analysis or X-ray fluorescence .
Advanced Structural Analysis
Q. How can dynamic processes (e.g., rotational isomerism) be studied in this compound?
Use variable-temperature NMR to observe conformational changes in the methanone moiety. For example, slow rotation around the carbonyl-aromatic bond at low temperatures (< −40°C) may reveal distinct diastereotopic protons .
Q. What crystallographic challenges arise from heavy halogens (Br/Cl) in this compound?
Heavy atoms cause strong X-ray absorption, requiring optimized data collection strategies (e.g., synchrotron radiation, small crystal sizes). Anomalous scattering from Br/Cl can aid phasing but may complicate electron density maps due to disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
